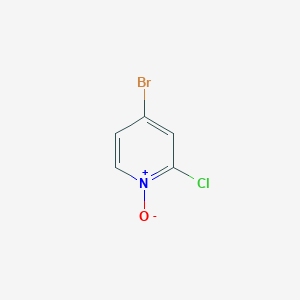

4-bromo-2-chloropyridine N-oxide

Description

Contextual Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis

The presence of a halogen atom on the pyridine scaffold allows for a variety of cross-coupling reactions, nucleophilic aromatic substitutions, and metalation-trapping sequences. researchgate.netnih.gov These reactions are fundamental to the synthesis of a vast range of functional molecules. However, the inherent electron-deficient nature of the pyridine ring makes direct halogenation challenging, often requiring harsh conditions and yielding mixtures of isomers. nih.govchemrxiv.org The development of methods for the selective halogenation of pyridines remains an active area of research. nih.govmountainscholar.org

The Pyridine N-Oxide Moiety: An Enabling Functional Group for Pyridine Functionalization

The conversion of a pyridine to its corresponding N-oxide significantly alters the reactivity of the ring. scripps.edu The N-oxide group acts as an activating group, modulating the electron density of the pyridine ring and facilitating reactions that are otherwise difficult to achieve. researchgate.netwikipedia.org Specifically, it enhances the electrophilicity of the C2 and C4 positions, making them more susceptible to nucleophilic attack. scripps.eduabertay.ac.uk Furthermore, the N-oxide can direct electrophilic substitutions to these positions. wikipedia.org This "umpolung" or reversal of reactivity is a key strategy in pyridine chemistry. acs.org

The N-oxide functionality can be readily introduced by the oxidation of the parent pyridine with various oxidizing agents, such as peroxy acids or hydrogen peroxide. acs.orgdcu.iearkat-usa.org Importantly, the N-oxide can be easily removed through deoxygenation, restoring the pyridine ring after the desired functionalization has been achieved. scripps.eduwikipedia.org

Challenges and Strategic Approaches in Regioselective Pyridine Functionalization

A primary challenge in pyridine chemistry is achieving regioselectivity, that is, controlling the position at which a new functional group is introduced. researchgate.netbenthamdirect.comacs.org The electronic properties of the pyridine ring inherently favor certain positions for both electrophilic and nucleophilic attack. uoanbar.edu.iq Researchers have developed numerous strategies to overcome these inherent biases, including the use of directing groups, transition-metal catalysis, and the temporary dearomatization of the pyridine ring. researchgate.netacs.orgrsc.org

The use of N-oxides is a prominent strategy for achieving regioselective functionalization. By activating the 2- and 4-positions, the N-oxide moiety provides a powerful tool for directing incoming reagents to these specific sites. scripps.edu This has been exploited in a variety of transformations, including halogenations, nitrations, and the introduction of carbon, oxygen, nitrogen, and sulfur nucleophiles. nih.govacs.org

Overview of Research Trajectories for 4-Bromo-2-chloropyridine (B124038) N-Oxide and Related Systems

The compound 4-bromo-2-chloropyridine N-oxide is a difunctionalized pyridine derivative that offers multiple avenues for further chemical modification. The presence of two different halogen atoms at distinct positions on the pyridine N-oxide core allows for selective and sequential reactions. For instance, the greater reactivity of the chlorine atom at the 2-position towards nucleophilic substitution compared to the bromine atom at the 4-position can be exploited for regioselective functionalization. abertay.ac.ukuoanbar.edu.iq

Research involving related systems, such as 4-nitropyridine (B72724) N-oxide, has demonstrated the facile displacement of the group at the 4-position by various nucleophiles. sciencemadness.org For example, 4-nitropyridine N-oxide can be converted to 4-chloropyridine (B1293800) N-oxide or 4-bromopyridine (B75155) N-oxide by treatment with the corresponding hydrohalic acid. sciencemadness.org Similarly, 2-chloropyridine (B119429) N-oxide is a key intermediate in the synthesis of various biocides and can be prepared by the oxidation of 2-chloropyridine. dcu.iegoogle.com The nitration of 2-chloropyridine N-oxide yields 2-chloro-4-nitropyridine (B32982) N-oxide, a precursor for further functionalization. prepchem.com

The synthetic utility of these compounds is further highlighted by their use in cross-coupling reactions. For instance, chiral 4-aryl-pyridine N-oxides have been synthesized from 4-chloro-pyridine N-oxide derivatives via Suzuki-Miyaura coupling, demonstrating the versatility of the chloro-substituent as a handle for C-C bond formation. acs.org

Below is a table summarizing some key physical and chemical properties of related halopyridine N-oxides and their precursors.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Bromo-2-chloropyridine | 73583-37-6 | C5H3BrClN | 192.44 | - |

| 2-Chloropyridine N-oxide | 2402-95-1 | C5H4ClNO | 129.54 | 67-70 |

| 4-Chloropyridine N-oxide | 1121-76-2 | C5H4ClNO | 129.54 | 160 (dec.) |

| 4-Bromopyridine N-oxide | 14248-50-1 | C5H4BrNO | 174.00 | 142-143 (dec.) |

| 5-Bromo-2-chloropyridine N-oxide | 889865-43-4 | C5H3BrClNO | 208.44 | 115-119 |

| 2-Chloro-4-nitropyridine N-oxide | 4548-52-1 | C5H3ClN2O3 | 174.54 | - |

| Data sourced from various chemical suppliers and databases. chemicalbook.comlookchem.comgoogle.comfishersci.fisigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-4-1-2-8(9)5(7)3-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVOSXRGWFJPDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=C(C=C1Br)Cl)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Methodologies for the Synthesis and Derivatization of 4 Bromo 2 Chloropyridine N Oxide

General Strategies for Pyridine (B92270) N-Oxide Synthesis

The introduction of an N-oxide functionality to a pyridine ring significantly alters its electronic properties, enhancing its reactivity towards both electrophiles and nucleophiles at the C2 and C4 positions. scripps.educhemtube3d.com This activation is a cornerstone of many synthetic strategies.

The most common method for the synthesis of pyridine N-oxides is the direct oxidation of the corresponding pyridine. youtube.com A variety of oxidizing agents have been employed for this transformation.

Peracids: Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid, are widely used for the N-oxidation of pyridines. arkat-usa.orgorgsyn.orgbme.hu The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) or acetic acid. orgsyn.orgbme.hu For instance, pyridine can be oxidized to pyridine N-oxide by treatment with 40% peracetic acid. orgsyn.org

Catalytic Systems: To improve efficiency and safety, catalytic systems have been developed. Hydrogen peroxide is a common and environmentally benign terminal oxidant, but its reaction with pyridines often requires activation by an acid or a metal catalyst. arkat-usa.orgbme.hu Acetic acid is frequently used as a co-reagent, forming peracetic acid in situ. orgsyn.orggoogle.com

Metal-based catalysts have also been shown to be effective. For example, methyltrioxorhenium (MTO) can catalyze the oxidation of pyridines with hydrogen peroxide, with 3- and 4-substituted pyridines generally giving high yields of the corresponding N-oxides. arkat-usa.org Catalytic amounts of maleic acid, maleic anhydride (B1165640), or phthalic anhydride have been patented for the in-situ generation of peracetic acid for the oxidation of 2-halopyridines. google.com Mesoporous molecular sieves (MCM-41) have also been employed as catalyst carriers for the hydrogen peroxide oxidation of 2-chloropyridine (B119429), reportedly achieving high conversion and yield. google.com

A comparative table of common oxidative methods is presented below:

| Oxidizing System | Substrate Example | Conditions | Yield | Reference |

| Peracetic Acid | Pyridine | 85°C | Not specified | orgsyn.org |

| m-CPBA | Pyridine | Dichloromethane, Room Temp. | Not specified | bme.hu |

| H₂O₂ / Acetic Acid | 2-Chloropyridine | 70-80°C, 12 hours | Not specified | google.com |

| H₂O₂ / MTO (cat.) | Substituted Pyridines | Not specified | High | arkat-usa.org |

| H₂O₂ / Maleic Anhydride (cat.) | 2-Chloropyridine | 20-120°C | Not specified | google.com |

While direct oxidation is the most common route, pyridine N-oxides can also be synthesized through cyclization and ring transformation reactions. arkat-usa.orgbaranlab.org These methods can provide access to specific substitution patterns that may be difficult to achieve through direct oxidation and subsequent functionalization.

Cycloaddition Reactions: Inverse-electron-demand Diels-Alder reactions of heterocyclic azadienes followed by extrusion or fragmentation of a bridging group can lead to the formation of pyridine rings. baranlab.org While less common for the direct synthesis of N-oxides, this general strategy highlights the versatility of cycloadditions in heterocyclic chemistry. youtube.com

Ring Transformation: The transformation of other heterocyclic systems into pyridine N-oxides offers another synthetic avenue. For example, isoxazoles can undergo ring transformations to yield pyridine N-oxides. arkat-usa.orgbaranlab.org These routes often involve complex rearrangements and are typically employed for the synthesis of highly substituted or specialized N-oxide derivatives. researchgate.net

Regioselective Halogenation Techniques for Pyridine N-Oxides

The N-oxide group activates the pyridine ring towards electrophilic substitution at the C4-position and nucleophilic substitution at the C2- and C6-positions. scripps.educhemtube3d.com This dual reactivity allows for a range of regioselective halogenation strategies.

Direct halogenation of the pyridine N-oxide ring can be achieved under various conditions. The regioselectivity is often dependent on the specific halogenating agent and the reaction mechanism. A patented process describes the direct chlorination of pyridine N-oxide at the 4-position using Cl₂ in the presence of a base. wipo.int

A powerful and widely used method for introducing a halogen at the C2-position is deoxygenative halogenation. This process involves the activation of the N-oxide oxygen with an electrophilic reagent, followed by nucleophilic attack of a halide ion. researchgate.netacs.org This activation increases the electrophilicity of the pyridine ring, facilitating the addition of even weak nucleophiles like halide anions. researchgate.net

Common activating agents include:

Phosphorus oxyhalides (POX₃) acs.org

Sulfuryl chloride (SO₂Cl₂) acs.org

Thionyl chloride (SOX₂) acs.org

Phosgene acs.org

Oxalyl halides researchgate.net

p-Toluenesulfonic anhydride tcichemicals.com

For example, a highly regioselective halogenation of unsymmetrical pyridine N-oxides at the C2-position has been reported using oxalyl chloride for activation. researchgate.netacs.orgnih.gov This method is noted for its mild conditions and high yields. researchgate.net Similarly, p-toluenesulfonic anhydride has been used as an activator with tetrabutylammonium (B224687) bromide as the bromide source for the C2-bromination of fused pyridine N-oxides. tcichemicals.com

The following table summarizes selected deoxygenative halogenation methods:

| Halogenating System | Position | Substrate Type | Reference |

| POCl₃ | C2 | Pyridine N-oxides | acs.org |

| SO₂Cl₂ | C2 | Pyridine N-oxides | acs.org |

| Oxalyl chloride / Halide source | C2 | Unsymmetrical Pyridine N-oxides | researchgate.netacs.orgnih.gov |

| p-Toluenesulfonic anhydride / TBABr | C2 | Fused Pyridine N-oxides | tcichemicals.com |

The mechanism of halogenation is highly dependent on the reaction conditions and the reagents employed.

Electrophilic Halogenation: In the presence of strong acids, the oxygen of the pyridine N-oxide is protonated. This deactivates the ring towards electrophilic attack. However, under neutral or basic conditions, the N-oxide acts as an electron-donating group, directing electrophiles to the C4-position. scripps.edu

Nucleophilic Halogenation: As discussed in the deoxygenative halogenation section, the key step is the activation of the N-oxide by an electrophile. researchgate.net This creates a highly electrophilic intermediate. The halide anion then acts as a nucleophile, attacking primarily at the C2-position. researchgate.netacs.org Subsequent elimination of the activating group and the oxygen atom (as part of a leaving group like HOE, where E is the electrophilic moiety) re-aromatizes the ring to yield the 2-halopyridine. researchgate.net An alternative mechanism can involve the deprotonation of the activated intermediate to form an N-heterocyclic carbene, which then reacts with the halide. researchgate.net The regioselectivity for C2-halogenation is generally high in these reactions. researchgate.netnih.gov

Precursor Synthesis and Halogen Exchange Reactions for 4-Bromo-2-chloropyridine (B124038)

The synthesis of the direct precursor, 4-bromo-2-chloropyridine, is a critical first step. Methodologies for its preparation primarily revolve around the strategic introduction of halogen atoms onto the pyridine core.

Sandmeyer Reactions and Analogous Transformations on Aminopyridines

The Sandmeyer reaction, a cornerstone of aromatic chemistry for converting amino groups into halides, provides a highly efficient and regioselective route to 4-bromo-2-chloropyridine. chemicalbook.comgoogle.com This transformation typically involves the diazotization of an aminopyridine followed by a copper-halide-mediated displacement of the diazonium group. chemicalbook.com

A well-documented procedure involves the use of 2-chloro-4-aminopyridine as the starting material. The reaction proceeds by treating the aminopyridine with a diazotizing agent, such as tert-butyl nitrite (B80452) (tBuONO), in the presence of a copper(II) bromide source. This method has been shown to produce 4-bromo-2-chloropyridine in high yield. Research has demonstrated that this diazotization is effective, and the subsequent Sandmeyer bromination occurs without the unwanted displacement of the existing chloro group, particularly when the reaction temperature is controlled. chemicalbook.comwikipedia.org The diazotization of 4-amino-2-chloropyridine (B126387) followed by reaction with CuBr leads specifically to the expected 4-bromo-2-chloropyridine, highlighting the regiochemical reliability of this approach for this specific isomer. wikipedia.org

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Chloro-4-aminopyridine | tBuONO, CuBr₂ | Acetonitrile (B52724) | 0 to 20 | 16 | 4-Bromo-2-chloropyridine | 96 |

Directed Halogenation of Substituted Pyridines

Direct halogenation of a pre-substituted pyridine ring to generate 4-bromo-2-chloropyridine without the intermediacy of an N-oxide is challenging due to regioselectivity issues. Electrophilic halogenation of pyridine itself is difficult and typically requires harsh conditions, often leading to mixtures of products. For instance, the direct bromination of 2-chloropyridine or chlorination of 4-bromopyridine (B75155) would require precise control to achieve the desired 2,4-disubstitution pattern.

High-temperature, gas-phase reactions can be used to co-halogenate pyridine, but these methods produce complex mixtures of products, including 2-bromopyridine (B144113) and 2-chloropyridine, which are difficult to separate and control. google.com For substituted pyridines, the directing effects of existing halogens can be exploited, but this often requires specific activation or reaction pathways. For example, methods have been developed to chlorinate 3-bromopyridine (B30812) at the 4-position, but achieving chlorination at the 2-position of 4-bromopyridine is less straightforward without activation. pipzine-chem.com These difficulties underscore the synthetic utility of the Sandmeyer reaction on a pre-functionalized aminopyridine for accessing the 4-bromo-2-chloropyridine scaffold cleanly.

Synthetic Pathways to 4-Bromo-2-chloropyridine N-Oxide

The introduction of the N-oxide functionality provides an alternative and powerful set of synthetic routes. The N-oxide group fundamentally alters the electronic properties of the pyridine ring, facilitating subsequent halogenation steps with high regioselectivity. abertay.ac.uk

Stepwise Formation of the N-Oxide and Halogen Introduction

A logical synthetic approach involves the initial N-oxidation of a pyridine precursor followed by the sequential introduction of the halogen atoms. For instance, one could start with the N-oxidation of 2-chloropyridine. The oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide is a well-established process, often utilizing oxidizing agents like hydrogen peroxide in the presence of a catalyst or peracetic acid. dcu.iegoogle.comsciencemadness.org

Another stepwise pathway begins with pyridine-N-oxide itself. A common strategy is to first introduce a nitro group at the 4-position, yielding 4-nitropyridine-N-oxide. This nitro group is an excellent leaving group and can be readily displaced by halides. Heating 4-nitropyridine-N-oxide with hydrobromic acid can yield 4-bromopyridine-N-oxide. youtube.com This intermediate could then, in principle, be subjected to chlorination to install the final halogen at the 2-position.

Halogenation of Pre-formed 2-Chloropyridine N-Oxide or 4-Bromopyridine N-Oxide

The most direct routes to this compound involve the halogenation of a mono-halogenated pyridine N-oxide. The N-oxide group activates the C4 position toward electrophilic attack and the C2/C6 positions toward nucleophilic attack (typically after activation of the N-oxide oxygen by a reagent like POCl₃). abertay.ac.uknih.gov

Electrophilic Bromination of 2-Chloropyridine N-Oxide: The N-oxide group strongly activates the 4-position for electrophilic substitution. Therefore, treating 2-chloropyridine N-oxide with an electrophilic bromine source (e.g., Br₂ in a suitable solvent system) is expected to regioselectively install the bromine atom at the C4 position, yielding the target compound.

Nucleophilic Chlorination of 4-Bromopyridine N-Oxide: Nucleophilic substitution is facilitated at the α- (C2/C6) and γ- (C4) positions of the pyridine N-oxide ring. abertay.ac.uk Since the C4 position is already occupied by bromine, nucleophilic chlorination would be directed to the C2 position. This is typically achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), which activate the N-oxide oxygen, making the C2 position highly electrophilic and susceptible to attack by a chloride ion. abertay.ac.uktcichemicals.com

| Precursor | Reaction Type | Typical Reagents | Expected Product | Governing Principle |

|---|---|---|---|---|

| 2-Chloropyridine N-Oxide | Electrophilic Bromination | Br₂, H₂SO₄/SO₃ | This compound | N-Oxide directs electrophiles to C4-position. |

| 4-Bromopyridine N-Oxide | Nucleophilic Chlorination | POCl₃ or PCl₅ | This compound | N-Oxide activation facilitates nucleophilic attack at C2-position. abertay.ac.uk |

Late-Stage Functionalization Strategies incorporating this compound

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves modifying complex molecules in the final steps of a synthetic sequence. researchgate.netmdpi.com this compound is an excellent platform for LSF due to the differential reactivity of its two halogen substituents, which can serve as handles for cross-coupling reactions.

The carbon-halogen bond strength and, consequently, the reactivity in palladium-catalyzed cross-coupling reactions follows the general trend: C-I > C-Br > C-Cl. wikipedia.org This reactivity difference can be exploited for the selective and sequential functionalization of this compound. For example, a Suzuki-Miyaura coupling reaction can be performed under conditions mild enough to selectively react with the more labile C4-Br bond, leaving the C2-Cl bond intact. wikipedia.org The resulting 4-aryl-2-chloropyridine N-oxide can then be subjected to a second, often more forcing, cross-coupling reaction to functionalize the C2 position. This stepwise approach allows for the creation of a diverse library of tri-substituted pyridine N-oxides from a single advanced intermediate. The N-oxide group can be retained as a key pharmacophore or deoxygenated in a final step to yield the corresponding pyridine.

| Step | Substrate | Reaction | Typical Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | This compound | Suzuki Coupling (at C4) | Ar¹-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl¹-2-chloropyridine N-Oxide |

| 2 | 4-Aryl¹-2-chloropyridine N-Oxide | Suzuki Coupling (at C2) | Ar²-B(OH)₂, more active Pd catalyst/ligand, higher temp. | 2,4-Diaryl-pyridine N-Oxide |

| 3 | 2,4-Diaryl-pyridine N-Oxide | Deoxygenation | PCl₃ or H₂/Pd | 2,4-Diaryl-pyridine |

Iii. Reactivity and Mechanistic Investigations of 4 Bromo 2 Chloropyridine N Oxide

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) represents a cornerstone of pyridine (B92270) chemistry, enabling the introduction of a wide array of functional groups onto the heterocyclic ring. In the case of 4-bromo-2-chloropyridine (B124038) N-oxide, the presence of both chloro and bromo substituents at positions activated by the N-oxide group presents an intriguing case for studying regioselectivity and reactivity.

The inherent reactivity of the C2 and C4 positions in dihalopyridines towards nucleophilic attack is influenced by the nature of the halogen and the electronic landscape of the pyridine ring. While fluorine is typically the most activating halogen for SNAr reactions due to its high electronegativity, the relative reactivity of chlorine and bromine can be more complex and dependent on the specific reaction conditions and the nucleophile employed.

In a study comparing the SNAr reactivity of various dihalopyridines, the relative rate ratios were determined in competition experiments. While the N-oxide of 4-bromo-2-chloropyridine was not directly studied, data on 4-bromo-2-chloropyridine provides valuable insights. In a competition reaction with 2-chloro-3-fluoropyridine, 4-bromo-2-chloropyridine exhibited a higher reactivity. Similarly, it was found to be more reactive than 2,4-dichloropyridine and 2,5-dichloropyridine. These findings suggest that the C4-bromo position is more susceptible to nucleophilic attack than the C2-chloro position in the non-oxidized analogue.

Interactive Data Table: Relative SNAr Rate Ratios of Dihalopyridines

| Experiment No. | Substrate A | Substrate B | SNAr Rate Ratio (A/B) |

| 1 | 4-bromo-2-chloropyridine | 2-chloro-3-fluoropyridine | 3.70 |

| 2 | 4-bromo-2-chloropyridine | 2,4-dichloropyridine | 1.09 |

| 3 | 4-bromo-2-chloropyridine | 2,5-dichloropyridine | 10.42 |

| 4 | 2-chloro-4-fluoropyridine | 4-bromo-2-chloropyridine | 9.49 |

| 5 | 3,4,5-trichloropyridine | 4-bromo-2-chloropyridine | 4.76 |

Data sourced from competition experiments involving various dihalopyridines.

The N-oxide group plays a pivotal role in activating the pyridine ring towards nucleophilic attack. By withdrawing electron density from the ring, particularly from the ortho (C2) and para (C4) positions, the N-oxide moiety enhances the electrophilicity of these carbon centers, thereby facilitating the addition of a nucleophile. This activation is a well-established principle in pyridine chemistry and is crucial for promoting SNAr reactions that would otherwise be sluggish or require harsh conditions.

The regioselectivity of nucleophilic attack on 4-bromo-2-chloropyridine N-oxide is a balance between the electronic activation provided by the N-oxide and the inherent leaving group ability of the halogens. Generally, the para-position (C4) is strongly activated by the N-oxide. This, combined with the fact that bromide is often a better leaving group than chloride (depending on the specific reaction conditions and the nature of the rate-determining step), would suggest a preference for substitution at the C4 position.

The kinetics of nucleophilic displacement in pyridine N-oxides are sensitive to the nature and position of substituents on the ring. The presence of electron-withdrawing groups generally accelerates the reaction by stabilizing the negatively charged Meisenheimer intermediate formed during the SNAr mechanism. Conversely, electron-donating groups can decelerate the reaction.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and other complex organic molecules. Pyridine N-oxides have emerged as valuable substrates in these transformations, offering unique reactivity and selectivity profiles.

Pyridine N-oxides can be directly arylated at the C2-position in palladium-catalyzed C-H activation reactions. This approach provides an efficient route to 2-arylpyridines and their derivatives. Mechanistic studies suggest that these reactions can proceed through a cooperative catalysis mechanism involving two distinct palladium centers. One palladium center is proposed to be involved in the C-H activation step with the pyridine N-oxide, while the other facilitates the cross-coupling with the aryl partner.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a powerful tool for the formation of carbon-carbon bonds. Halogenated pyridine N-oxides are competent substrates in these reactions. For instance, 2- and 4-chloropyridine (B1293800) N-oxides have been successfully coupled with arylboronic acids using a Pd(PPh₃)₄ catalyst.

In the context of this compound, the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling is a key consideration for regioselective synthesis. Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to palladium(0), which is often the rate-determining step in the catalytic cycle. This difference in reactivity can be exploited to achieve selective cross-coupling at the C4-bromo position, leaving the C2-chloro position available for subsequent functionalization via SNAr or another cross-coupling reaction. This sequential functionalization strategy allows for the controlled and predictable synthesis of highly substituted pyridine derivatives.

Mechanistic Insights into Catalyst-Substrate Interactions in Coupling

The participation of this compound in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, is governed by complex interactions between the substrate, the catalyst, and the ligands. While specific mechanistic studies on this exact molecule are not extensively detailed in the literature, a robust understanding can be derived from investigations into structurally similar dihalogenated N-heteroarenes. The key steps in these catalytic cycles are oxidative addition, transmetalation, and reductive elimination. The interaction between the catalyst and the this compound substrate is most critical during the initial oxidative addition step.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves the oxidative addition of the aryl halide to a low-valent palladium(0) species. For this compound, two potential sites for oxidative addition exist: the C-Br bond at the C4 position and the C-Cl bond at the C2 position. Typically, the reactivity of carbon-halogen bonds in oxidative addition follows the order C-I > C-Br > C-Cl. Consequently, palladium catalysts are expected to preferentially react with the more labile C-Br bond at the C4 position.

However, the regioselectivity of such reactions is not solely determined by bond strength. Electronic and steric factors, as well as the nature of the catalyst itself, play a crucial role. The pyridine N-oxide moiety significantly influences the electronic properties of the ring, activating the C2 and C4 positions towards nucleophilic attack and modifying their interaction with the metal catalyst. wikipedia.org

Catalyst Speciation and Ligand Effects: Research on analogous compounds like 2,4-dibromopyridine has shown that the outcome of cross-coupling reactions can be highly dependent on the catalyst speciation—whether the active catalyst is a mononuclear or a multinuclear palladium species. nih.govacs.org

Mononuclear Catalysts: With conventional palladium catalysts bearing multiple phosphine ligands (e.g., a PPh₃:Pd ratio ≥3:1), the reaction on dihalopyridines typically favors the more electronically activated C2 position. nih.govacs.org This is attributed to the proximity to the nitrogen atom, which enhances the electrophilicity of the C2 carbon. nih.gov

Multinuclear Catalysts: In contrast, when the ligand-to-metal ratio is low (e.g., PPh₃:Pd ratio ≤2.5:1), the formation of multinuclear palladium clusters (Pd₃-type clusters) or nanoparticles can occur. nih.govacs.org These species have been shown to reverse the regioselectivity, favoring reaction at the C4 position. nih.govacs.org This switch is attributed to different steric and electronic environments presented by the multinuclear catalyst surface compared to a single palladium atom.

This principle suggests that the coupling of this compound could be selectively directed to either the C4-Br or C2-Cl position by carefully tuning the reaction conditions, specifically the palladium-to-ligand ratio.

The table below summarizes the factors influencing catalyst-substrate interactions and the potential outcomes in cross-coupling reactions involving dihalopyridine analogs.

| Factor | Condition | Likely Interaction with this compound | Predicted Regioselectivity |

| Bond Lability | Standard Conditions | Preferential cleavage of the weaker C-Br bond. | C4-Coupling |

| Catalyst Speciation | High Ligand:Pd Ratio (Mononuclear Pd) | Oxidative addition favored at the electronically activated C2 position. | C2-Coupling |

| Catalyst Speciation | Low Ligand:Pd Ratio (Multinuclear Pd) | Altered steric/electronic environment of catalyst favors the C4 position. | C4-Coupling |

| Ligand Sterics | Bulky Ligands (e.g., IPr, PtBu₃) | Steric hindrance around the C2 position may favor approach to the C4 position. | C4-Coupling |

| Additives | Lewis Acids (e.g., Zn(II) complexes) | Non-covalent coordination to the pyridine nitrogen prevents catalyst poisoning. | Enhanced overall reactivity |

Chemical Transformations of the N-Oxide Moiety

Deoxygenation Protocols and their Stereochemical Implications

The N-oxide functional group is often introduced to activate the pyridine ring for specific transformations and is subsequently removed to yield the desired substituted pyridine. The deoxygenation of this compound can be achieved through various established protocols. The choice of reagent is critical to ensure high yields while preserving the halogen substituents.

Common deoxygenation reagents include trivalent phosphorus compounds, such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃). The reaction with PCl₃ is particularly common and efficient. nih.govresearchgate.net The mechanism involves the nucleophilic attack of the N-oxide oxygen onto the phosphorus atom, followed by elimination of phosphoryl chloride (POCl₃) and liberation of the parent pyridine.

Care must be taken, as reactions of pyridine N-oxides with phosphorus oxychloride (POCl₃) can lead to chlorination at the C2 position. stackexchange.comguidechem.com However, the use of PCl₃ for simple deoxygenation typically proceeds without this side reaction. stackexchange.com

Catalytic methods have also been developed as milder alternatives. A notable example is the palladium-catalyzed transfer oxidation, where a palladium acetate/dppf system catalyzes the deoxygenation using triethylamine as the oxygen acceptor. organic-chemistry.org This method is highly chemoselective and tolerates a wide range of functional groups, including halogens. organic-chemistry.org

Given that this compound and the resulting pyridine are planar, achiral molecules, the deoxygenation process does not have stereochemical implications in this specific case. The removal of the oxygen atom does not create or alter any stereocenters.

The following table presents a summary of common deoxygenation protocols applicable to this compound.

| Reagent / Catalyst | Typical Conditions | Advantages | Potential Issues |

| Phosphorus Trichloride (PCl₃) | Chloroform or Dichloromethane (B109758), 0 °C to reflux | High efficiency, readily available reagent. nih.gov | Potential for undesired side reactions if moisture is present. |

| Triphenylphosphine (PPh₃) | High temperature (neat or in a high-boiling solvent) | Milder than PCl₃, avoids harsh acidic conditions. | Requires high temperatures, stoichiometric amounts of reagent. |

| [Pd(OAc)₂]/dppf | Triethylamine, MeCN, Microwave or conventional heating (140-160 °C) | Catalytic, high chemoselectivity, tolerates halogens. organic-chemistry.org | Requires a palladium catalyst and specific ligands. |

| Rhenium Photocatalyst | [Re(tBu-bpy)(CO)₃Cl], DIPEA, light irradiation | Very mild conditions, avoids stoichiometric oxophilic reagents. nih.gov | Requires specialized photocatalytic setup. |

O-Alkylation and Rearrangement Reactions

The oxygen atom of the N-oxide moiety in this compound is nucleophilic and can undergo O-alkylation with various alkylating agents, such as alkyl halides or triflates, to form N-alkoxypyridinium salts. This reaction is a standard SN2 process where the N-oxide acts as the nucleophile. The reactivity can be influenced by the solvent and the nature of the alkylating agent. nih.govnih.gov

Once formed, these N-alkoxypyridinium salts can be susceptible to rearrangement reactions, particularly if there is an appropriate substituent at the C2 position. A classic example is the Boekelheide rearrangement, which occurs when a 2-methylpyridine N-oxide is treated with an acylating agent like acetic anhydride (B1165640). chemtube3d.comacs.org The reaction proceeds through O-acylation, followed by deprotonation of the methyl group and a researchgate.netresearchgate.net-sigmatropic rearrangement to yield a 2-(acetoxymethyl)pyridine. chemtube3d.com

While this compound itself lacks the necessary 2-alkyl substituent for a classical Boekelheide rearrangement, its O-alkylated derivatives can serve as intermediates in other transformations. The formation of N-alkoxypyridinium salts enhances the electrophilicity of the pyridine ring, making it more susceptible to attack by nucleophiles at the C2 and C4 positions.

Functional Group Interconversions and Derivatization

Conversion to Other Halogenated or Substituted Pyridine Derivatives

The two halogen atoms on this compound offer distinct handles for functional group interconversions, primarily through nucleophilic aromatic substitution (SNAr). The pyridine N-oxide group is strongly electron-withdrawing, which significantly activates the C2 and C4 positions for nucleophilic attack. stackexchange.com This activation allows for the displacement of the halide leaving groups by a variety of nucleophiles.

The general mechanism for SNAr on pyridines involves the formation of a negatively charged intermediate (a Meisenheimer complex), whose stability dictates the reaction's feasibility. stackexchange.com For attack at the C2 or C4 positions, one of the resonance structures of this intermediate places the negative charge on the electronegative nitrogen atom of the pyridine ring, providing substantial stabilization. stackexchange.com

In this compound, both the C2-Cl and C4-Br are susceptible to substitution. The relative reactivity depends on two factors:

Leaving Group Ability: Generally, bromide is a better leaving group than chloride in SNAr reactions.

Electronic Activation: Both positions are electronically activated by the N-oxide.

This dual reactivity allows for selective or sequential substitution by controlling the reaction conditions (e.g., temperature, stoichiometry of the nucleophile). For instance, a soft nucleophile under mild conditions might preferentially displace the better leaving group (bromide at C4), while harsher conditions or specific nucleophiles might lead to substitution at the C2 position or disubstitution.

Common transformations include:

Amination: Reaction with ammonia or primary/secondary amines to introduce amino groups.

Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) to form alkoxy derivatives.

Cyanation: Substitution with cyanide salts to introduce a nitrile group.

The following table illustrates potential SNAr derivatizations of this compound.

| Nucleophile (Nu⁻) | Reagent Example | Potential Product(s) |

| Amine | R₂NH | 4-Bromo-2-(dialkylamino)pyridine N-oxide or 2-Chloro-4-(dialkylamino)pyridine N-oxide |

| Alkoxide | NaOR | 4-Bromo-2-alkoxypyridine N-oxide or 2-Chloro-4-alkoxypyridine N-oxide |

| Thiolate | NaSR | 4-Bromo-2-(alkylthio)pyridine N-oxide or 2-Chloro-4-(alkylthio)pyridine N-oxide |

| Cyanide | NaCN or KCN | 4-Bromo-2-cyanopyridine N-oxide or 2-Chloro-4-cyanopyridine N-oxide |

Synthesis of Complex Heterocyclic Scaffolds Utilizing this compound as a Building Block

The differential reactivity of the C2-Cl and C4-Br bonds, combined with the reactivity of the N-oxide moiety, makes this compound a versatile building block for the synthesis of more complex heterocyclic scaffolds. Through a programmed, multi-step reaction sequence, each reactive site can be addressed independently to construct elaborate molecular architectures.

A common strategy involves the sequential application of orthogonal reactions. For example:

Site-Selective Cross-Coupling: A palladium-catalyzed Suzuki or Sonogashira reaction could be performed first. By choosing appropriate conditions (e.g., a low ligand:metal ratio), the reaction can be directed to the C4-Br position, leaving the C2-Cl bond intact. nih.govacs.org

Nucleophilic Aromatic Substitution: The resulting 4-aryl/alkynyl-2-chloropyridine N-oxide can then undergo SNAr at the C2 position with a suitable nucleophile (e.g., an amine or alkoxide).

Deoxygenation: Finally, the N-oxide can be removed to yield a fully substituted 2,4-disubstituted pyridine.

Alternatively, an initial SNAr reaction could be followed by a cross-coupling reaction at the remaining halogenated site. If the nucleophile introduced in the first step contains another reactive functional group, subsequent intramolecular reactions (cyclizations) can be triggered to form fused heterocyclic systems, such as pyrido[1,2-a]indoles or other related scaffolds. The ability to perform these transformations in a controlled, stepwise manner highlights the value of this compound as a precursor for generating molecular diversity in medicinal and materials chemistry. nih.gov

Iv. Theoretical and Computational Chemistry of 4 Bromo 2 Chloropyridine N Oxide

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. For 4-bromo-2-chloropyridine (B124038) N-oxide, these methods can elucidate the complex interplay of the electronegative halogen substituents and the electron-donating N-oxide group on the aromatic pyridine (B92270) ring.

Density Functional Theory (DFT) and ab initio methods are the primary computational tools for investigating the electronic structure of molecules like 4-bromo-2-chloropyridine N-oxide. DFT methods, such as those employing the B3LYP functional with basis sets like 6-311++G(d,p), are known to provide a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties of organic molecules. researchgate.net Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the understanding of molecular structures and energies. researchgate.net

For this compound, these calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. This would provide key structural parameters such as bond lengths, bond angles, and dihedral angles. It is expected that the pyridine ring will be planar, with the substituents lying in the same plane. The N-O bond length is a critical parameter, as it reflects the strength of the dative bond and the extent of back-bonding from the oxygen to the pyridine ring. In related pyridine-N-oxides, the N-O bond length is influenced by the electronic nature of the ring substituents. bhu.ac.in

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

In this compound, the electron-donating N-oxide group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to the parent 4-bromo-2-chloropyridine. bhu.ac.in Conversely, the electron-withdrawing chloro and bromo substituents will lower the energy of the LUMO, increasing the molecule's electrophilicity at the carbon atoms of the pyridine ring. The distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for reaction. The HOMO is anticipated to have significant density on the N-oxide oxygen and potentially the bromine atom, while the LUMO is expected to be localized on the pyridine ring, particularly at the carbon atoms bearing the halogen substituents and at the C-4 position.

The electron density distribution, often visualized through molecular electrostatic potential (MESP) maps, would highlight the electron-rich and electron-poor regions of the molecule. The N-oxide oxygen is expected to be a region of high negative potential, making it a prime site for protonation and electrophilic attack. The regions around the hydrogen atoms and the carbon atoms attached to the halogens will likely show positive potential, indicating their susceptibility to nucleophilic attack.

Table 1: Hypothetical Calculated Electronic Properties of this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyridine N-Oxide | -6.5 | -0.8 | 5.7 |

| 4-Chloropyridine (B1293800) N-Oxide | -6.7 | -1.1 | 5.6 |

| 4-Bromopyridine (B75155) N-Oxide | -6.6 | -1.0 | 5.6 |

| 4-Bromo-2-chloropyridine | -7.2 | -1.5 | 5.7 |

| This compound | -6.9 | -1.8 | 5.1 |

Note: The data for this compound is hypothetical and extrapolated from trends observed in related compounds. The other values are representative and based on general principles of substituent effects.

Computational Modeling of Reaction Mechanisms

Computational modeling provides invaluable insights into the pathways and energetics of chemical reactions, allowing for the elucidation of mechanisms that can be difficult to probe experimentally.

Nucleophilic Aromatic Substitution (SNAr): Pyridine N-oxides, particularly those bearing halogen substituents, are known to undergo nucleophilic aromatic substitution (SNAr) reactions. In this compound, both the chlorine at C-2 and the bromine at C-4 are potential leaving groups. The N-oxide group activates the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. bhu.ac.in

Computational studies would involve modeling the reaction pathway for the attack of a nucleophile (e.g., methoxide) at both the C-2 and C-4 positions. This would involve locating the transition state for the formation of the Meisenheimer complex and the subsequent transition state for the expulsion of the halide ion. The relative activation energies for the attack at C-2 versus C-4 would predict the regioselectivity of the reaction. Generally, the position ortho to the N-oxide (C-2) is highly activated.

Electrophilic Substitution: The N-oxide group also directs electrophilic substitution, primarily to the C-4 position, by donating electron density into the ring through resonance. bhu.ac.in However, the presence of the deactivating bromo and chloro substituents will make electrophilic substitution more challenging compared to pyridine N-oxide itself. Computational modeling of, for example, nitration would involve calculating the energies of the sigma complexes formed by the attack of the nitronium ion at the different ring positions to determine the most favorable pathway.

For both SNAr and electrophilic substitution reactions, the identification and characterization of transition states are paramount. Transition state theory allows for the calculation of reaction rates from the computed activation energies (the energy difference between the reactants and the transition state). Vibrational frequency calculations are performed to confirm that the located stationary point is indeed a transition state (characterized by a single imaginary frequency corresponding to the reaction coordinate).

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This provides a comprehensive understanding of the reaction's feasibility and kinetics.

Table 2: Hypothetical Calculated Activation Energies (ΔE‡) for SNAr Reaction of this compound with Methoxide

| Position of Attack | Leaving Group | ΔE‡ (kcal/mol) |

| C-2 | Cl- | 15 |

| C-4 | Br- | 18 |

Note: This data is hypothetical and for illustrative purposes. The lower activation energy for attack at C-2 is based on the typical activation of the ortho position by the N-oxide group.

Analysis of Substituent Effects on Reactivity and Molecular Properties

The combination of a bromo, a chloro, and an N-oxide group on a pyridine ring presents a fascinating case for the study of substituent effects. The halogens are inductively electron-withdrawing but can also act as weak π-donors. The N-oxide group is a strong σ-acceptor and a strong π-donor.

Computational analysis allows for the systematic dissection of these effects. By comparing the calculated properties of this compound with those of monosubstituted and disubstituted pyridines and pyridine N-oxides, the individual and combined effects of the substituents can be quantified. For instance, Natural Bond Orbital (NBO) analysis can provide insights into the charge distribution and the nature of the bonding, revealing the extent of electron donation and withdrawal by each substituent. bhu.ac.in

Inductive and Resonance Effects of Halogens and the N-Oxide Group

The electronic character of this compound is determined by the cumulative influence of its constituent functional groups: the N-oxide moiety and the halogen atoms at positions 2 and 4.

The N-oxide group is a powerful electron-withdrawing group. This is due to the presence of a formal positive charge on the nitrogen atom and a negative charge on the oxygen atom. This semipolar N→O bond significantly reduces the electron density of the pyridine ring through a combination of a strong negative inductive effect (-I) and a positive resonance effect (+M), where the oxygen atom can donate electron density back to the ring. The contribution of resonance forms places partial positive charges on the carbon atoms at positions 2, 4, and 6, making them susceptible to nucleophilic attack. Studies on substituted pyridine N-oxides, such as 4-nitropyridine (B72724) N-oxide, have shown that strong electron-withdrawing groups in the para-position lead to a decrease in the N→O bond length compared to unsubstituted pyridine N-oxide. nih.govresearchgate.net

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Net Electronic Effect on Ring |

| N-Oxide | Strong | Strong (Donating to Ring) | Strongly Deactivating/Withdrawing |

| Chlorine (C2) | Strong | Weak | Deactivating/Withdrawing |

| Bromine (C4) | Strong | Weak | Deactivating/Withdrawing |

Hydrogen Bonding and Homoconjugation Studies in Solution

The oxygen atom of the N-oxide group in this compound is a significant center for intermolecular interactions, particularly as a strong hydrogen bond acceptor. The high electron density and formal negative charge on this oxygen atom allow it to form robust hydrogen bonds with various hydrogen bond donors.

Studies on analogous pyridine N-oxide systems have demonstrated the potency of the N-oxide oxygen as a hydrogen bond acceptor. For instance, research on picolinic acid N-oxide derivatives has characterized extremely short and strong intramolecular O-H···O hydrogen bonds, with donor-acceptor distances as short as 2.403 Å. nih.gov This highlights the intrinsic capacity of the N-oxide functionality to participate in significant hydrogen bonding. The formation of halogen-bonded complexes between pyridine N-oxides and donors like dichlorine further underscores the N-oxide oxygen's role as a potent Lewis base and acceptor site. rsc.org

Homoconjugation refers to the formation of a hydrogen bond between a base and its conjugate acid, often resulting in a [B-H-B]⁺ type complex. For this compound, this would involve the protonation of the N-oxide oxygen by an acid, followed by hydrogen bonding with a second, neutral molecule of this compound. The resulting homoconjugated cation would feature a strong, often symmetric, O···H···O hydrogen bond. While specific homoconjugation studies on this exact molecule are not prominent in the literature, the established basicity of the N-oxide oxygen makes the formation of such complexes in acidic, non-aqueous solutions entirely plausible. The stability of these complexes would depend on the solvent environment and the acidity of the medium.

| Interaction Type | Donor | Acceptor | Key Characteristics | Relevant Analogue Findings |

| Hydrogen Bonding | Generic H-donor (e.g., H₂O, alcohol) | N-Oxide Oxygen | Strong, directional interaction. | N-oxide oxygen is a potent H-bond acceptor. nih.gov |

| Homoconjugation | Protonated this compound | Neutral this compound | Formation of a [B-H-B]⁺ complex with a strong O···H···O bond. | Plausible in acidic media due to N-oxide basicity. |

| Halogen Bonding | This compound (as acceptor) | Halogen bond donor (e.g., Cl₂) | N-oxide oxygen acts as a halogen bond acceptor. | Demonstrated in complexes of pyridine N-oxides with dichlorine. rsc.org |

V. Advanced Characterization Methodologies in the Study of 4 Bromo 2 Chloropyridine N Oxide

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 4-bromo-2-chloropyridine (B124038) N-oxide is not publicly documented, analysis of closely related compounds, such as 3-bromo-pyridine N-oxide, provides significant insight into its expected solid-state characteristics. nih.gov

For 3-bromo-pyridine N-oxide, crystallographic analysis reveals a structure with two independent molecules in the asymmetric unit, which are related by a pseudo-inversion center. nih.gov These molecules are nearly planar and arrange themselves in a distinct herringbone pattern, a common packing motif for aromatic compounds. nih.gov It is plausible that 4-bromo-2-chloropyridine N-oxide would adopt a similar packing structure, influenced by intermolecular interactions. Potential interactions could include halogen bonding (Br···Br or Br···Cl) and weak hydrogen bonds involving the pyridine (B92270) ring protons. The precise bond lengths and angles, particularly the C-Br, C-Cl, and N-O bond distances, would be key parameters obtained from such a study, confirming the effects of the substituents on the pyridine ring geometry.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped.

¹H NMR: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region for the three non-equivalent protons on the pyridine ring. The N-oxide group generally causes a downfield shift (deshielding) of the protons at the ortho (C2, C6) and para (C4) positions compared to the parent pyridine. However, in this molecule, the C2 and C4 positions are substituted. The expected signals would correspond to H-3, H-5, and H-6. Based on data from related substituted pyridine N-oxides, the proton at C-6, being ortho to the N-oxide, would likely appear furthest downfield. rsc.org The relative positions of H-3 and H-5 would be influenced by the combined electronic effects of the adjacent halogen and N-oxide groups.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display five signals, one for each carbon atom in the pyridine ring. The chemical shifts are significantly influenced by the electronegativity of the substituents and the N-oxide group. The carbon atoms directly bonded to the electronegative N-oxide (C2 and C6) and halogens (C2 and C4) are expected to be shifted downfield. acs.org Specifically, C2 would be strongly deshielded by both the chlorine atom and the adjacent N-oxide group. C4 would be deshielded by the bromine atom and the para N-oxide functionality. Studies on various substituted pyridine N-oxides show that the N-oxide group has a pronounced deshielding effect on the C4 carbon and a shielding effect on the C3/C5 carbons relative to the parent pyridine. rsc.orgacs.org

Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for unambiguous assignment. researchgate.net HSQC correlates each proton signal with its directly attached carbon, while HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons, confirming the connectivity and substitution pattern of the molecule.

| Nucleus | Position | Expected Chemical Shift (ppm) | Key Influences |

| ¹H | H-3 | ~7.3 - 7.6 | Shielded by C4-Br, deshielded by C2-Cl and N-O |

| ¹H | H-5 | ~7.5 - 7.8 | Shielded by C4-Br, deshielded by N-O |

| ¹H | H-6 | ~8.2 - 8.5 | Deshielded by adjacent N-O group |

| ¹³C | C-2 | ~148 - 152 | Deshielded by Cl and adjacent N-O |

| ¹³C | C-3 | ~125 - 129 | Influenced by adjacent C2-Cl and C4-Br |

| ¹³C | C-4 | ~120 - 125 | Shielded by heavy Br atom, deshielded by N-O |

| ¹³C | C-5 | ~128 - 132 | Influenced by adjacent C4-Br and N-O |

| ¹³C | C-6 | ~138 - 142 | Deshielded by adjacent N-O group |

Note: These are estimated values based on analogous compounds and general substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation pathways under ionization. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₅H₃BrClNO.

The fragmentation of pyridine N-oxides under electron impact (EI) or electrospray ionization (ESI) often follows characteristic pathways. A primary and diagnostic fragmentation is the loss of an oxygen atom ([M-16]), a process often referred to as deoxygenation. cdnsciencepub.comresearchgate.netnih.gov This can be a result of thermal activation in the ion source or collision-induced dissociation. nih.gov Other common fragmentation patterns observed in related N-oxides include the loss of the entire NO group ([M-30]) or the expulsion of a hydroxyl radical ([M-17]), particularly in the presence of an ortho-substituent. cdnsciencepub.comcapes.gov.br The isotopic pattern of the molecular ion peak would be highly characteristic, showing contributions from the two stable isotopes of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

| Ion | Formula | Description |

| [M+H]⁺ | [C₅H₄BrClNO]⁺ | Protonated molecular ion |

| [M-O+H]⁺ | [C₅H₄BrClN]⁺ | Loss of oxygen atom (deoxygenation) |

| [M-OH]⁺ | [C₅H₃BrClN]⁺ | Loss of hydroxyl radical |

| [M-NO+H]⁺ | [C₅H₄BrCl]⁺ | Loss of nitric oxide |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The most characteristic feature in the IR and Raman spectra of a pyridine N-oxide is the N-O stretching vibration (νN-O). This band typically appears in the region of 1200-1300 cm⁻¹. For pyridine N-oxide itself, this band is observed around 1254 cm⁻¹. ias.ac.inresearchgate.net The presence of electron-withdrawing substituents like halogens can slightly shift the position of this band.

Other expected key vibrations include:

Aromatic C-H stretching: Bands typically appear above 3000 cm⁻¹.

Pyridine ring stretching: A series of bands between 1400-1650 cm⁻¹ are characteristic of the aromatic ring's C=C and C=N stretching vibrations. nih.gov

C-Cl stretching: A strong band typically found in the 600-800 cm⁻¹ region.

C-Br stretching: A band expected in the 500-650 cm⁻¹ region.

Ring bending modes: Out-of-plane (γCH) and in-plane (βCH) bending vibrations appear at lower wavenumbers and are sensitive to the substitution pattern.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the pyridine ring and the carbon-halogen bonds, which may be weak in the IR spectrum. spectrabase.com

Electrochemical Methods for Redox Property Characterization

Electrochemical techniques, such as cyclic voltammetry, are used to investigate the redox properties of this compound. A key electrochemical process for N-heteroaromatic N-oxides is their reduction, which typically involves deoxygenation to form the parent heterocycle. thieme-connect.comorganic-chemistry.org

Studies have shown that pyridine N-oxides can be reduced electrochemically, often in a process that is facilitated by protonation. rsc.org The reduction potential is influenced by the substituents on the pyridine ring. Electron-withdrawing groups, like chlorine and bromine, generally make the reduction occur at less negative potentials (i.e., they make the molecule easier to reduce) compared to the unsubstituted pyridine N-oxide. nih.gov A cyclic voltammetry experiment would reveal the potential at which this reduction occurs, providing quantitative data on the molecule's electron-accepting ability.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for analyzing non-volatile compounds. Due to the high polarity of the N-oxide functional group, this compound is expected to be a very polar compound. chromforum.org For reversed-phase (RP) HPLC, which uses a non-polar stationary phase (like C18), retention might be limited. Successful analysis on an RP column would likely require a mobile phase with a very high aqueous content (low percentage of organic solvent like acetonitrile (B52724) or methanol). chromforum.org An alternative and often more effective approach for highly polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a primarily organic mobile phase. chromforum.org

Gas Chromatography (GC): GC can also be used, particularly for monitoring the disappearance of the less polar starting material (4-bromo-2-chloropyridine) or the appearance of the deoxygenated product. Analysis of the N-oxide itself by GC may be possible, though its polarity and thermal stability must be considered to avoid decomposition in the high-temperature injector. cdc.gov

Both HPLC and GC, when coupled with a detector like a mass spectrometer (LC-MS or GC-MS), become powerful tools for both quantification and identification of the compound and any related impurities.

Vi. Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The synthesis of pyridine (B92270) derivatives is increasingly focused on environmentally benign methods. nih.govresearchgate.netsemanticscholar.org Future research on 4-bromo-2-chloropyridine (B124038) N-oxide is expected to align with these green chemistry principles. Traditional methods for synthesizing halopyridines and their N-oxides often rely on harsh reagents and high temperatures. researchgate.netnih.gov

Emerging sustainable approaches applicable to the synthesis of 4-bromo-2-chloropyridine N-oxide could include:

Photocatalytic Halogenation: The use of visible light and a photocatalyst for the regioselective halogenation of pyridine N-oxides presents a milder and more sustainable alternative to traditional methods. arkat-usa.org

Solvent-Free and Atom-Economical Reactions: The development of solvent- and halide-free methods, such as the C–H functionalization of pyridine N-oxides with dialkylcyanamides, offers a green route to substituted pyridines. semanticscholar.org

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of pyridine N-oxides, minimizing waste and energy consumption.

Bio-catalysis: The use of enzymes for the oxidation of pyridines to their corresponding N-oxides is a promising green alternative to chemical oxidants. nih.gov

| Green Synthesis Approach | Potential Advantages for this compound |

| Photocatalysis | High regioselectivity, mild reaction conditions, reduced waste. nih.gov |

| Solvent-Free Synthesis | Reduced use of hazardous solvents, improved atom economy. semanticscholar.org |

| Flow Chemistry | Enhanced safety, better process control, easier scalability. |

| Biocatalysis | High selectivity, environmentally friendly, use of renewable resources. |

Exploration of Novel Catalytic Applications

Pyridine N-oxides are known to act as potent nucleophilic catalysts and ligands in a variety of chemical transformations. nih.govresearchgate.net The specific substitution pattern of this compound could be harnessed for novel catalytic applications.

Asymmetric Catalysis: Chiral pyridine N-oxides are emerging as powerful organocatalysts for enantioselective reactions. nih.govresearchgate.netresearchgate.net Derivatives of this compound, appropriately functionalized to introduce chirality, could be explored as catalysts in reactions such as the enantioselective ring-opening of epoxides or allylation reactions. nih.gov The electronic nature of the bromo and chloro substituents could influence the catalytic activity and selectivity. researchgate.net

Photoredox Catalysis: Pyridine N-oxides can participate in photoredox catalytic cycles. nih.gov The halogen atoms in this compound could modulate its redox properties, making it a candidate for use as a photocatalyst or a co-catalyst in various light-driven reactions.

Transition Metal Catalysis: As ligands, pyridine N-oxides can influence the reactivity and selectivity of transition metal catalysts. The electronic and steric effects of the bromo and chloro groups in this compound could be exploited to fine-tune the properties of metal complexes for specific catalytic applications. researchgate.net

| Catalytic Application | Potential Role of this compound |

| Asymmetric Organocatalysis | As a precursor to chiral catalysts for enantioselective transformations. nih.govresearchgate.net |

| Photoredox Catalysis | As a tunable photocatalyst or co-catalyst. nih.gov |

| Transition Metal Catalysis | As a ligand to modulate the properties of metal catalysts. researchgate.net |

Computational Design of Advanced Derivatives with Tuned Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the properties and reactivity of molecules. researchgate.netresearchgate.net DFT studies on substituted pyridine N-oxides have shown that the nature and position of substituents significantly affect their electronic properties and reactivity. researchgate.net

For this compound, computational studies could be employed to:

Predict Reactivity: Calculate the electron density distribution, frontier molecular orbital energies (HOMO-LUMO gap), and electrostatic potential to predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Design Novel Catalysts: Model the interaction of chiral derivatives with substrates to design more effective and selective organocatalysts for asymmetric reactions.

Tune Electronic Properties: Systematically vary the substituents on the pyridine ring in silico to design derivatives with tailored electronic properties for specific applications in materials science or catalysis.

| Computational Approach | Application to this compound |

| Density Functional Theory (DFT) | Prediction of reactivity, bond strengths, and electronic properties. researchgate.netresearchgate.net |

| Molecular Modeling | Design of chiral derivatives for asymmetric catalysis. |

| In Silico Screening | Identification of derivatives with desired electronic or steric properties. |

Integration into Complex Synthetic Sequences for Natural Products or Functional Materials

Pyridine and its derivatives are key building blocks in the synthesis of pharmaceuticals, natural products, and functional materials. nih.govnih.gov The di-functionality of this compound makes it an attractive intermediate for the synthesis of more complex molecules.

Natural Product Synthesis: The pyridine N-oxide moiety can be used to direct further functionalization of the pyridine ring, and the bromo and chloro substituents can be selectively manipulated through various cross-coupling reactions. researchgate.net This opens up possibilities for its use in the total synthesis of complex natural products containing a substituted pyridine core.

Functional Materials: Halogenated aromatic compounds are precursors to conductive polymers and other functional materials. The bromo and chloro groups on this compound could be utilized in polymerization reactions to create novel polymers with interesting electronic and optical properties. The N-oxide group could also be retained or modified to further tune the material's characteristics. nih.gov For instance, it could be a building block for novel conductive polymers or materials with specific liquid crystalline properties.

| Application Area | Synthetic Utility of this compound |

| Natural Product Synthesis | A versatile building block for constructing complex molecular architectures. researchgate.net |

| Functional Materials | A monomer for the synthesis of novel polymers with tailored properties. nih.gov |

Q & A

Q. How can 4-bromo-2-chloropyridine N-oxide be synthesized and characterized?

Methodological Answer: Synthesis typically involves halogenation and oxidation steps. For example, bromination of 2-chloropyridine followed by N-oxidation using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Characterization requires multi-technique validation:

- X-ray crystallography to confirm molecular geometry and hydrogen-bonding networks (e.g., as demonstrated for nicotinic acid N-oxide derivatives) .

- NMR spectroscopy to resolve ambiguities in N-oxide assignment, particularly using NMR to distinguish N-oxide signals from pyrrole/pyridine analogs .

- Mass spectrometry (e.g., ESI-MS) to verify molecular weight and fragmentation patterns .

Q. What analytical techniques are suitable for detecting and quantifying N-oxides like this compound?

Methodological Answer:

- UHPLC-MS/MS with online SPE : Provides high sensitivity (LLOQ: 10 µg/kg) and reduces manual sample preparation. Calibration curves with linear weighted regression () ensure precision .

- Neutral loss scanning (tandem quadrupole MS) : Monitors characteristic losses (e.g., , ) to identify N-oxide metabolites .

- HPLC with reference standards : Commercial standards (e.g., Jacobine N-oxide) enable retention time matching and quantification .

Q. What are the potential mutagenic risks associated with aromatic N-oxides?

Methodological Answer:

- (Q)SAR models predict mutagenicity by analyzing structural alerts. While the general aromatic N-oxide alert is downgraded, subclasses like benzo[c][1,2,5]oxadiazole 1-oxide retain high risk. Use tools like Leadscope’s expert-rule-based model for subclass-specific assessments .

- Ames test validation : Required for compounds matching high-risk substructures (e.g., quindioxin analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) fingerprinting assess mutagenicity in aromatic N-oxides?

Methodological Answer:

- Hierarchical substructure searches : Define 101 substructures (e.g., fused rings, substituent patterns) to map mutagenicity trends across public/proprietary databases. For example, benzo[c][1,2,5]oxadiazole 1-oxide shows a mutagenicity rate >80% in proprietary pharmaceutical data .

- Statistical thresholds : Assign alerts only if >30% of compounds in a subclass are mutagenic. This minimizes false positives while capturing high-risk groups .

Q. What methodological considerations are critical for studying cellular uptake of N-oxides?

Methodological Answer:

- Transporter knockout models : Use OCT1-deficient HepG2 cells or Oct1-knockout mice to rule out transporter-dependent uptake, as shown for sorafenib N-oxide .

- Competitive inhibition assays : Test uptake in the presence of known transporter substrates (e.g., metformin for OCT1) to identify alternative transport mechanisms .

Q. How do computational models differentiate mutagenic subclasses within aromatic N-oxides?

Methodological Answer:

- Subclass clustering : Machine learning algorithms group compounds by shared features (e.g., electron-withdrawing substituents) and correlate with mutagenicity rates. For example, nitro-substituted N-oxides show higher DNA reactivity .

- Data integration : Combine public (e.g., PubChem) and proprietary pharmaceutical data to resolve contradictions. Benzo[c][1,2,5]oxadiazole 1-oxide is mutagenic in 85% of cases, while non-fused N-oxides are largely benign .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.